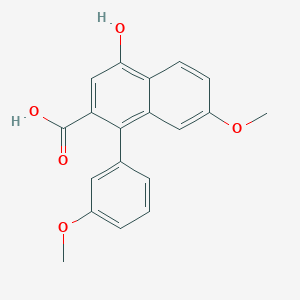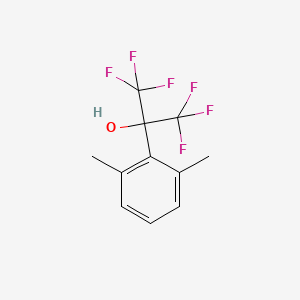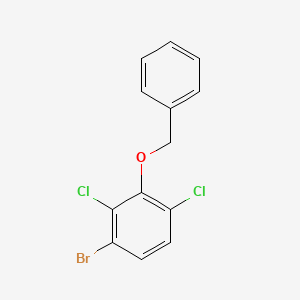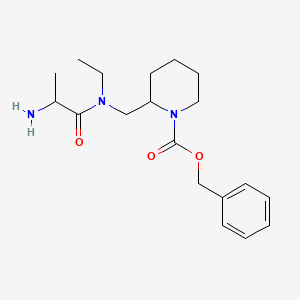
(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is part of the desoximetasone family and is known for its potent anti-inflammatory properties. This compound is often used in pharmaceutical research and development due to its unique chemical structure and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroid precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with varying biological activities .
Aplicaciones Científicas De Investigación
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study steroid structures and reactions.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its anti-inflammatory properties, it is investigated for use in treating various inflammatory conditions.
Mecanismo De Acción
The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of genes involved in inflammatory responses, leading to reduced inflammation. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparación Con Compuestos Similares
Similar Compounds
(6alpha,9beta,11beta,16alpha)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: This compound shares a similar structure but includes additional functional groups, such as a fluoro group and an acetyloxy group.
17alpha-Hydroxy-21-chloro-9beta,11beta-epoxy-16alpha-methylpregna-1,4-diene-3,20-dione: Another related compound with a chlorine atom at the 21 position.
Uniqueness
What sets (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and make it a valuable compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C22H28O4 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(1S,2S,15S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19?,20-,21-,22+/m0/s1 |
Clave InChI |
YSIAYLSGHHVHFY-MMIJXGFSSA-N |
SMILES isomérico |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2(C1C(=O)CO)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)

![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)

![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)



![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)




